{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate
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Overview
Description
{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate is an organic compound with a unique structure that includes an allyloxy group attached to a phenyl ring, which is further connected to a methylidene group and a methylammoniumolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate typically involves the reaction of 4-(allyloxy)benzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methylidene group can be reduced to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the methylidene group to a methyl group.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Scientific Research Applications
{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, which may include enzymes, receptors, or other biomolecules. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
{(E)-[4-(methoxy)phenyl]methylidene}(methyl)ammoniumolate: Similar structure with a methoxy group instead of an allyloxy group.
{(E)-[4-(ethoxy)phenyl]methylidene}(methyl)ammoniumolate: Similar structure with an ethoxy group instead of an allyloxy group.
{(E)-[4-(propoxy)phenyl]methylidene}(methyl)ammoniumolate: Similar structure with a propoxy group instead of an allyloxy group.
Uniqueness
{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties. The allyloxy group enhances the compound’s reactivity and potential for forming diverse chemical derivatives. Additionally, the combination of the allyloxy group with the phenyl ring and methylidene moiety provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
N-methyl-1-(4-prop-2-enoxyphenyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11-6-4-10(5-7-11)9-12(2)13/h3-7,9H,1,8H2,2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLKZGIKJRJRL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC=C(C=C1)OCC=C)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C1=CC=C(C=C1)OCC=C)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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